6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]
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Overview
Description
6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] is a heterocyclic compound that features a spiro connection between an oxane ring and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a thieno[3,2-c]pyridine derivative and an oxane precursor, which undergoes a spirocyclization reaction. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and solvent conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6’,7’-Dihydro-5’H-spiro[oxane-4,4’-thieno[3,2-c]pyridine]
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
- 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine
Uniqueness
6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-oxane] |
InChI |
InChI=1S/C11H15NOS/c1-4-11(8-13-6-1)9-3-7-14-10(9)2-5-12-11/h3,7,12H,1-2,4-6,8H2 |
InChI Key |
UUAJDTULZQUVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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